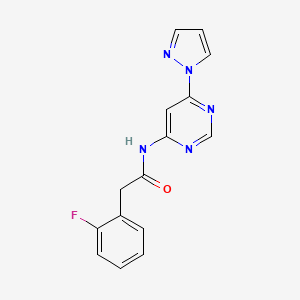

N-(6-(1H-吡唑-1-基)嘧啶-4-基)-2-(2-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

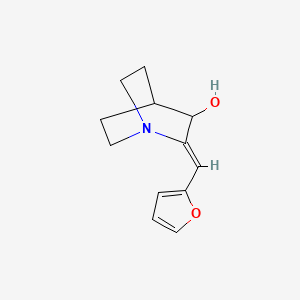

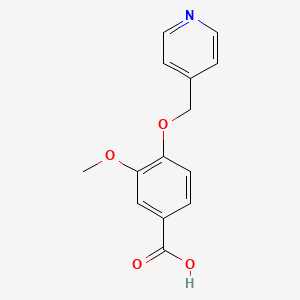

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide, also known as PF-06463922, is a small molecule drug that has been developed by Pfizer for the treatment of cancer. This compound is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, which plays a crucial role in the DNA damage response pathway.

科学研究应用

转运蛋白18 kDa (TSPO)配体

合成了一系列新颖的吡唑并[1,5-a]嘧啶,与N,N-二乙基-2-(2-(4-(2-氟乙氧基)苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶-3-基)乙酰胺密切相关,并评估了它们与转运蛋白18 kDa (TSPO)结合的潜力,TSPO被认为是神经炎症过程的早期生物标记。这些衍生物对TSPO表现出亚纳摩尔亲和力,与母体分子的亲和力相当。研究了这些化合物的放射性标记版本作为神经炎症成像的体内PET放射示踪剂的潜力,其中一种衍生物在神经炎症啮齿动物模型中显示出明显更高的脑摄取(Damont 等人,2015)。

PET配体的放射合成

[18F]DPA-714的合成是一种选择性配体,用于通过PET成像转运蛋白(18 kDa),突出了吡唑并[1,5-a]嘧啶乙酰胺在开发诊断工具中的化学多功能性。DPA-714设计有一个氟原子,允许用氟-18标记并在体内使用正电子发射断层扫描(PET)进行成像,证明了该化合物在开发神经炎症和其他TSPO相关病理诊断剂中的效用(Dollé 等人,2008)。

用于癌症成像的TSPO配体

对吡唑并嘧啶的进一步研究导致发现了新颖的TSPO配体,与现有配体(如DPA-714)相比,其亲和力显着增强。这些新颖的配体用氟-18放射性标记,用于表达TSPO的癌症的分子成像,证明了这些化合物在癌症诊断中以及可能在监测癌症治疗效果中的潜力(唐等人,2013)。

基于吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺支架的分子探针

基于吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺衍生物开发的A2A腺苷受体的分子探针证明了吡唑并[1,5-a]嘧啶在研究受体-配体相互作用中的应用。这些探针设计有各种官能团,已用于研究A2A腺苷受体,突出了此类化合物在药理学研究和药物开发中的效用(库马尔等人,2011)。

属性

IUPAC Name |

2-(2-fluorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-12-5-2-1-4-11(12)8-15(22)20-13-9-14(18-10-17-13)21-7-3-6-19-21/h1-7,9-10H,8H2,(H,17,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEQJQAJVASPLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)

![N-(2-chloro-4-fluorophenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2581283.png)

![(4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2581298.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581300.png)

![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2581303.png)